molecular formula C9H8N2O3 B7960095 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid CAS No. 1820675-48-6

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B7960095
CAS No.: 1820675-48-6
M. Wt: 192.17 g/mol
InChI Key: YBOZBODFGVLENQ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach includes the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Similar in structure but lacks the carboxylic acid group.

    6-Methylbenzoxazole: Similar but lacks the amino and carboxylic acid groups.

    Benzoxazole-5-carboxylic acid: Similar but lacks the amino group.

Uniqueness

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-4-2-7-6(11-9(10)14-7)3-5(4)8(12)13/h2-3H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOZBODFGVLENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241982
Record name 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820675-48-6
Record name 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820675-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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